molecular formula C11H10N2O2 B594696 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde CAS No. 1257864-16-6

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B594696
CAS No.: 1257864-16-6
M. Wt: 202.213
InChI Key: ACRCLZVUZVZTFT-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a different position of the methoxy group.

    5-(3-Hydroxyphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Oxidized form of the compound

Uniqueness

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring influences its electronic properties and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRCLZVUZVZTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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